molecular formula C17H16N2O3S B2467728 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide CAS No. 329903-13-1

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide

Cat. No.: B2467728
CAS No.: 329903-13-1
M. Wt: 328.39
InChI Key: RKUOONALRFCABC-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is a synthetic hybrid molecule designed for advanced life science research, integrating a coumarin core with a thiazole ring and a pivalamide (tert-butyl carboxamide) terminus. This structure leverages the known pharmacological profiles of its components, making it a compound of significant interest in several research domains . Primary research applications are anticipated in two key areas. First, its structural relation to Aminoaryl Thiazoles (AATs) suggests potential as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . Such compounds are investigated for their ability to rescue the cellular processing and surface expression of mutant CFTR proteins, specifically the F508del variant, which is the most common cause of Cystic Fibrosis . The pivalamide moiety is a critical structural feature often found in potent CFTR correctors like Corr-4a, indicating that this compound may operate through a similar mechanism to stabilize protein trafficking . Second, the coumarin-thiazole scaffold is a recognized pharmacophore in anticancer research . Recent studies on similar hybrids have demonstrated potent cytotoxic effects and the ability to inhibit cell proliferation across various human cancer cell lines, with some compounds exhibiting growth inhibition percentages (GIP) up to 96% and even lethality in assays against melanoma and renal cancer cells . The mechanism of action for these effects is often linked to the induction of apoptosis and the inhibition of key enzymatic pathways . Researchers value this compound for its potential to serve as a key tool in probing the structure-activity relationships of hybrid correctors and in developing novel therapeutic strategies for genetic and oncological diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-17(2,3)15(21)19-16-18-12(9-23-16)11-8-10-6-4-5-7-13(10)22-14(11)20/h4-9H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUOONALRFCABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide typically involves a multi-step process. One common method includes the condensation of 3-acetylcoumarin with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with pivaloyl chloride to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a coumarin moiety fused with a thiazole ring, which enhances its chemical and biological properties. The typical synthesis involves the condensation of 3-acetylcoumarin with thiosemicarbazide followed by reaction with pivaloyl chloride, yielding the final product. This multi-step process allows for the exploration of various derivatives and modifications to enhance efficacy and specificity in biological applications .

Medicinal Chemistry

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide has demonstrated significant potential in medicinal chemistry due to its diverse biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, derivatives of coumarins have been effective against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial properties .
  • Antioxidant Activity : The antioxidant potential is evidenced by its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have confirmed that this compound can protect cellular components from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress .
  • Cytotoxic Properties : In vitro studies indicate that this compound may possess anticancer properties. It has shown effectiveness against specific cancer cell lines, such as breast and cervical cancer cells, where it induces apoptosis and inhibits proliferation at certain concentrations .

Biological Research

The compound's interaction with biochemical pathways makes it a valuable tool in biological research. Its ability to modulate enzyme activity, particularly acetylcholinesterase (AChE), positions it as a candidate for developing treatments for neurodegenerative diseases like Alzheimer's. Molecular docking studies have revealed promising binding interactions with AChE, indicating its potential as an effective inhibitor .

Industrial Applications

In addition to its pharmaceutical applications, this compound's unique chemical properties make it useful in industrial processes. Its role as a building block in the synthesis of more complex molecules facilitates the development of new materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. These interactions contribute to the compound’s antimicrobial, antioxidant, and cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is unique due to its pivalamide group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other coumarin-thiazole derivatives and contributes to its specific chemical and biological properties .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide is a synthetic compound belonging to the class of coumarin-thiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Synthesis

The compound features a coumarin moiety fused with a thiazole ring, which contributes to its unique chemical and biological characteristics. The synthesis typically involves the condensation of 3-acetylcoumarin with thiosemicarbazide, followed by reaction with pivaloyl chloride to yield the final product.

1. Antimicrobial Activity

This compound has been reported to exhibit significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, suggesting potential as an antibacterial agent. For instance, derivatives of coumarins have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial activity .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. For example, it has been shown to inhibit lipid peroxidation effectively. In a study where different coumarin derivatives were tested for their antioxidant activities, this compound exhibited a strong ability to scavenge free radicals and protect cellular components from oxidative damage .

3. Cytotoxic Properties

Cytotoxicity studies indicate that this compound may possess anticancer properties. In vitro tests on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Specifically, it has been noted for its effectiveness against breast and cervical cancer cells, where it demonstrated significant cytotoxic effects at specific concentrations .

Case Studies and Research Findings

Several studies have focused on the biological activity of coumarin derivatives similar to this compound:

StudyCompound TestedBiological ActivityFindings
This compoundAntimicrobialEffective against multiple bacterial strains
Various CoumarinsAntioxidantStrong inhibition of lipid peroxidation
Coumarin DerivativesCytotoxicityInduced apoptosis in cancer cell lines

In one notable study, coumarin derivatives were synthesized and evaluated for their ability to inhibit tyrosinase and lipid peroxidation. The results indicated that certain modifications in the structure led to enhanced biological activity, emphasizing the importance of structural diversity in developing effective therapeutic agents .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Antioxidant Mechanism : It likely scavenges reactive oxygen species (ROS) and enhances cellular defense mechanisms against oxidative stress.
  • Cytotoxic Mechanism : The induction of apoptosis may occur through the activation of caspases or modulation of signaling pathways involved in cell survival and death .

Q & A

Q. What synthetic routes and characterization methods are used for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pivalamide and its derivatives?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Chloroacetylation of 3-(2-aminothiazol-4-yl)coumarin with chloroacetyl chloride in chloroform/triethylamine under reflux (6–7 hours) yields 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide .
  • Step 2 : Substitution reactions with diverse amines (e.g., substituted anilines) in DMF at 70°C for 12–14 hours produce derivatives.
  • Characterization : IR (carbonyl stretch at ~1715 cm⁻¹), ¹H/¹³C NMR (e.g., thiazole NH at δ ~11–12 ppm), and mass spectrometry (m/z matching molecular ions) .

Q. What in vitro assays evaluate α-glucosidase inhibitory activity, and how is IC₅₀ determined?

  • Assay Protocol : The compound is tested against α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) using p-nitrophenyl-α-D-glucopyranoside as a substrate. Inhibitory activity is measured spectrophotometrically at 405 nm .
  • IC₅₀ Calculation : Dose-response curves (0.1–100 µM) are analyzed using non-linear regression (GraphPad Prism®). The most potent derivative, 2-((4-bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, has an IC₅₀ of 0.1449 µM, outperforming acarbose (IC₅₀ = 0.312 µM) .

Q. How are spectroscopic techniques applied to confirm structural integrity?

  • IR : Confirms carbonyl groups (1715 cm⁻¹ for coumarin and acetamide) and NH stretches (3295–2923 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 6.0–8.7 ppm), thiazole NH (δ ~11–12 ppm), and alkyl/methoxy groups (e.g., -OCH₃ at δ 3.5–3.7 ppm) .
  • Mass Spectrometry : Molecular ions (e.g., m/z 378.25 for derivative 5) match theoretical values .

Advanced Research Questions

Q. How do molecular docking and dynamics (MD) simulations elucidate binding interactions with α-glucosidase?

  • Docking (AutoDock Vina) : The bromophenyl derivative docks into the enzyme’s active site, forming hydrogen bonds with Asp349 and hydrophobic contacts with Phe178/Trp376 .
  • MD Simulations (100 ns, GROMACS) : Stability metrics (RMSD < 2 Å) confirm ligand-receptor complex integrity. Hydrophobic interactions (e.g., bromophenyl with Phe178) contribute ~60% of binding energy, surpassing electrostatic/polar interactions .

Q. What structure-activity relationship (SAR) insights emerge from substituent variations on the phenylamino group?

  • Electron-Withdrawing Groups (Br, Cl) : Enhance potency (IC₅₀: 0.1449 µM for Br vs. 0.312 µM for acarbose) by increasing hydrophobic interactions .
  • Methoxy Groups : Reduce activity (e.g., IC₅₀ = 1.2 µM for 3-methoxyphenyl) due to steric hindrance .
  • Bulkier Substituents (Trimethoxy) : Improve solubility but reduce binding affinity (IC₅₀ = 0.89 µM) .

Q. How is X-ray crystallography (SHELXL) employed for structural elucidation, and what challenges arise?

  • Data Collection : High-resolution (<1.0 Å) data from synchrotron sources.
  • Refinement (SHELXL) : Resolves twinning and anisotropic displacement parameters. Hydrogen bonds (e.g., coumarin O…thiazole NH) validate packing interactions .
  • Validation : R-factors (<5%), and Ramachandran outliers (<0.1%) ensure model accuracy .

Q. Why do hydrophobic interactions dominate ligand-receptor stability in MD studies?

MD trajectories reveal persistent non-polar contacts (e.g., bromophenyl with Phe178) contributing ~60% of binding energy. Electrostatic interactions (e.g., Asp349 hydrogen bond) are transient, destabilized by solvent dynamics .

Q. Can crystallographic data predict pharmacokinetic properties like solubility or logP?

  • Solubility : Crystal packing (e.g., hydrogen-bond networks) correlates with aqueous solubility. Derivatives with polar groups (e.g., -OH) show improved solubility but reduced membrane permeability .
  • logP : Calculated logP (e.g., 3.5 for bromophenyl derivative) aligns with experimental values, guiding lead optimization .

Methodological Notes

  • Contradictions : While mentions antibacterial applications for similar compounds, the focus here is on α-glucosidase inhibition. Cross-pharmacological studies are pending .
  • Key References : Synthesis , bioactivity , and crystallography .

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